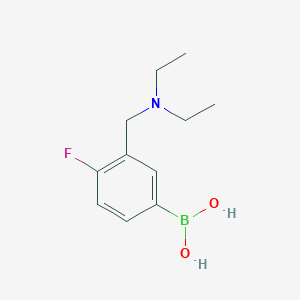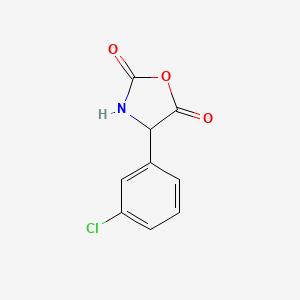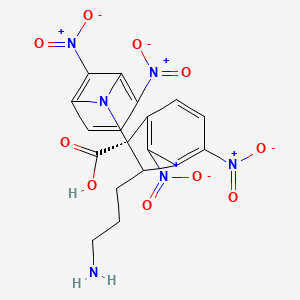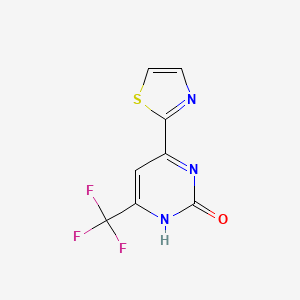
3-((Diethylamino)methyl)-4-fluorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Diethylamino)methyl)-4-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the diethylamino group and the fluorine atom in this compound adds unique properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Diethylamino)methyl)-4-fluorophenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: This can be achieved through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Introduction of the Diethylamino Group: This step involves the alkylation of the intermediate compound with diethylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Diethylamino)methyl)-4-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Phenol Derivatives: Formed through oxidation.
Boronate Esters: Formed through reduction.
Substituted Amines: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
3-((Diethylamino)methyl)-4-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and detection.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-((Diethylamino)methyl)-4-fluorophenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The diethylamino group and the fluorine atom contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the diethylamino and fluorine groups, making it less specific in certain applications.
4-Fluorophenylboronic Acid: Similar but lacks the diethylamino group, affecting its reactivity and binding properties.
3-(Aminomethyl)phenylboronic Acid: Lacks the fluorine atom, which can influence its chemical behavior.
Uniqueness
3-((Diethylamino)methyl)-4-fluorophenylboronic acid is unique due to the combination of the diethylamino group and the fluorine atom, which enhances its reactivity and specificity in various applications. This makes it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C11H17BFNO2 |
|---|---|
Molekulargewicht |
225.07 g/mol |
IUPAC-Name |
[3-(diethylaminomethyl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-7-10(12(15)16)5-6-11(9)13/h5-7,15-16H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
RTOXCBAECNKBKC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)F)CN(CC)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
![(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)

![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)




![[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)
![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
![[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728633.png)
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline](/img/structure/B13728634.png)
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13728635.png)
